molecular formula C23H27N3O6 B2463801 ethyl 4-(2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetyl)piperazine-1-carboxylate CAS No. 898440-37-4

ethyl 4-(2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetyl)piperazine-1-carboxylate

Cat. No.: B2463801
CAS No.: 898440-37-4
M. Wt: 441.484
InChI Key: WDQMGNXKJTYYTO-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetyl)piperazine-1-carboxylate is a synthetic organic compound featuring a piperazine core substituted with an ethyl carboxylate group. The structure integrates a 4-oxo-4H-pyran moiety linked via an acetyloxy bridge to a methylindoline group (Fig. 1). This hybrid architecture combines pharmacophoric elements common in medicinal chemistry: the piperazine ring (a frequent motif in CNS and antiviral agents), the pyranone scaffold (associated with anti-inflammatory activity), and the indoline group (often seen in kinase inhibitors) .

Properties

IUPAC Name

ethyl 4-[2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxyacetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O6/c1-2-30-23(29)25-11-9-24(10-12-25)22(28)16-32-21-15-31-18(13-20(21)27)14-26-8-7-17-5-3-4-6-19(17)26/h3-6,13,15H,2,7-12,14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDQMGNXKJTYYTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized via a multi-step reaction process:

  • Formation of the Indolin-1-ylmethyl group: Indole derivatives react with formaldehyde under basic conditions.

  • Pyran-3-yl synthesis: Employing cyclization techniques, a 4-oxo-4H-pyran structure is formed from suitable precursors such as β-keto esters or α,β-unsaturated carbonyl compounds.

  • Coupling with Piperazine-1-carboxylate: This step involves nucleophilic substitution reactions, often facilitated by a base like triethylamine, linking the indole and pyran moieties with the piperazine backbone.

Industrial Production Methods

For industrial-scale synthesis, streamlined processes involving continuous flow chemistry may be employed. This often includes optimized catalysts, solvents, and reaction conditions to enhance yield and purity while minimizing waste and cost.

Chemical Reactions Analysis

Types of Reactions

"Ethyl 4-(2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetyl)piperazine-1-carboxylate" participates in various reactions:

  • Oxidation: The indole ring can be oxidized to form N-oxide derivatives using oxidizing agents like hydrogen peroxide.

  • Reduction: The keto group in the pyran ring can be selectively reduced using reducing agents like sodium borohydride.

  • Substitution: The ester group is susceptible to nucleophilic substitution, forming amides or other derivatives.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide, acetic acid as a solvent, moderate temperatures.

  • Reduction: Sodium borohydride, methanol as solvent, low temperatures.

  • Substitution: Ammonia or amines, dichloromethane as solvent, room temperature.

Major Products Formed

  • Oxidation yields N-oxide derivatives.

  • Reduction yields hydroxy derivatives of the pyran ring.

  • Substitution forms amides from ester groups.

Scientific Research Applications

Ethyl 4-(2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetyl)piperazine-1-carboxylate has been investigated for its potential as an anticancer agent. The compound's structure suggests it may interact with specific cellular pathways involved in cancer progression.

Case Studies and Research Findings

  • Anticancer Activity : Research has shown that derivatives of similar structures exhibit cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (HepG2), human lung carcinoma (SK-LU-1), and human breast cancer (MCF-7). Compounds with piperazine residues have been particularly noted for their activity against these lines, suggesting that this compound could possess similar properties .
  • Mechanism of Action : The mechanism by which this compound exerts its effects may involve inhibition of specific enzymes or modulation of signaling pathways related to cell proliferation and survival. Studies on related Mannich bases have indicated that structural modifications can lead to varied biological activities, providing insights into optimizing the efficacy of this compound .
  • Synthesis and Derivative Studies : The synthesis of this compound can involve multicomponent reactions that yield various derivatives with enhanced biological activities. These derivatives have been studied for their potential as novel therapeutic agents in treating diseases such as cancer .

Therapeutic Potential

The therapeutic applications of ethyl 4-(2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yloxy)acetyl)piperazine-1-carboxylate extend beyond oncology. Its structural components suggest potential uses in:

  • Neurological Disorders : Compounds with indole and piperazine structures have been explored for their neuroprotective properties, indicating possible applications in treating neurodegenerative diseases.
  • Antimicrobial Activity : Similar compounds have demonstrated antibacterial and antifungal properties, suggesting that ethyl 4-(2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yloxy)acetyl)piperazine-1-carboxylate may also exhibit antimicrobial effects .
  • Anti-inflammatory Effects : Research into related compounds indicates that they may possess anti-inflammatory properties, making them candidates for treating conditions characterized by inflammation.

Mechanism of Action

The compound operates by engaging specific molecular targets within cells:

  • Binding to Enzymes: It may inhibit or activate enzymes by binding to active sites or allosteric sites.

  • Pathways Involved: It influences biochemical pathways, possibly modulating signal transduction or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with four analogs sharing the ethyl piperazine-1-carboxylate core but differing in substituent groups. Key parameters include molecular weight, solubility, synthetic accessibility, and inferred biological activity.

Table 1: Structural and Functional Comparison

Compound Name Molecular Weight (g/mol) Key Substituents Predicted logP* Synthetic Route Highlights Potential Applications
Ethyl 4-(2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetyl)piperazine-1-carboxylate (Target) 483.52 Indolinylmethyl-pyranone-acetyl 2.8–3.5 Multi-step coupling (pyran + indoline) Kinase inhibition, antimicrobial
Ethyl 4-(5-chloro-1H-indole-2-carbonyl)piperazine-1-carboxylate 361.81 Chloroindole-carbonyl 3.1 Direct acylation of piperazine Anticancer, protease inhibition
Ethyl 4-[(2-methyl-1H-indol-3-yl)(4-pyridinyl)methyl]piperazine-1-carboxylate 433.51 Methylindole-pyridinylmethyl 2.5 Friedel-Crafts alkylation CNS modulation, receptor binding
Ethyl 4-((2-(1H-indazol-4-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazine-1-carboxylate 574.65 Indazolyl-thienopyrimidine-morpholino 4.0 Suzuki coupling + alkylation Kinase inhibition (e.g., PI3K/Akt)
Ethyl 4-[(1-hydroxy-2-phenylindol-3-yl)-pyridin-2-ylmethyl]piperazine-1-carboxylate 526.58 Hydroxyphenylindole-pyridinylmethyl 3.2 Reductive amination Antiviral, anti-inflammatory

*Predicted logP values derived via Crippen/McGowan methods .

Key Findings:

Structural Diversity: The target compound uniquely combines a pyranone ring with an indoline group, differentiating it from analogs with indole/indazole (e.g., ) or pyridine substituents (e.g., ). The pyranone’s electron-deficient 4-oxo group may enhance hydrogen-bonding interactions in biological targets compared to purely aromatic systems .

Synthetic Complexity: The target compound’s synthesis likely requires sequential coupling of the pyran-indoline moiety to the piperazine core, a more complex route than direct acylation (as in ) or alkylation (as in ). Morpholino-containing analogs (e.g., ) demand additional steps like Suzuki cross-coupling, increasing synthetic difficulty.

Pharmacological Implications: The indolinylmethyl-pyranone group in the target compound may confer selectivity toward kinases or microbial enzymes, similar to pyranone-based anti-inflammatories (e.g., COX-2 inhibitors) . Chloroindole analogs (e.g., ) exhibit higher lipophilicity (logP ~3.1), favoring membrane permeability, while the target’s acetyloxy linker may improve solubility.

Thermodynamic Stability: Ring puckering in the pyranone moiety (calculated via Cremer-Pople parameters ) could influence conformational stability.

Biological Activity

Ethyl 4-(2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetyl)piperazine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's structural characteristics, synthesis, and biological activities, supported by various research findings.

Structural Characteristics

The compound's molecular formula is C23H22N2O4C_{23}H_{22}N_{2}O_{4}, with a molecular weight of approximately 390.439390.439 g/mol. Its structure includes an indoline moiety, a pyran ring, and a piperazine group, which are known to contribute to various biological activities.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Indoline and Pyran Framework : The indoline and pyran derivatives are synthesized from appropriate starting materials via condensation reactions.
  • Acetylation : The hydroxyl groups are acetylated to introduce the acetyl moiety.
  • Piperazine Formation : The piperazine ring is formed through cyclization reactions involving suitable amines.

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, indole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies have reported that related compounds can exhibit IC50 values in the low micromolar range against different cancer cell lines, suggesting potential efficacy in cancer treatment .

Antimicrobial Properties

Compounds related to this compound have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, a study reported that similar pyran derivatives showed zones of inhibition ranging from 20 mm to 30 mm against specific bacterial strains .

Anti-inflammatory and Antiallergic Effects

The compound's structural features may also confer anti-inflammatory properties. Related compounds have been shown to modulate inflammatory pathways and exhibit antiallergic activity comparable to established agents like disodium cromoglycate .

Case Studies and Research Findings

Study Findings
Study on Indole Derivatives Indicated significant anticancer activity with IC50 values <10 μM in HCT116 cell lines.
Antimicrobial Activity Assessment Showed effective inhibition against Streptococcus pneumoniae and Escherichia coli with inhibition zones >20 mm.
Anti-inflammatory Research Demonstrated modulation of cytokine release in vitro, suggesting potential for treating allergic responses.

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